

An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG2-CH2COOH

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Compound of Interest

Compound Name: **Azido-PEG2-CH2COOH (CHA)**

Cat. No.: **B12398179**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and handling of Azido-PEG2-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation and drug delivery systems.

Core Physicochemical Properties

Azido-PEG2-CH2COOH, also known as 2-[2-(2-azidoethoxy)ethoxy]acetic acid, is a versatile chemical tool possessing a terminal azide group and a carboxylic acid moiety, separated by a two-unit polyethylene glycol (PEG) spacer. This unique structure allows for sequential or orthogonal conjugation to different molecules.

The key physicochemical properties of Azido-PEG2-CH2COOH are summarized in the table below:

Property	Value	Source(s)
CAS Number	882518-90-3	Multiple supplier catalogs
Molecular Formula	C ₆ H ₁₁ N ₃ O ₄	Multiple supplier catalogs
Molecular Weight	189.17 g/mol	Multiple supplier catalogs
Appearance	Colorless to light yellow liquid/oil	Certificate of Analysis
Purity	Typically ≥95%	Supplier specifications
Solubility	Soluble in water and most organic solvents (e.g., DMSO, DMF)	BroadPharm
Calculated LogP	0.4145	ChemScene
Topological Polar Surface Area (TPSA)	104.52 Å ²	ChemScene
Hydrogen Bond Donors	1	ChemScene
Hydrogen Bond Acceptors	4	ChemScene
Rotatable Bonds	8	ChemScene
pKa of Carboxylic Acid	~3.5 - 4.5 (estimated)	Based on similar short-chain PEG acids

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes a general procedure for the conjugation of Azido-PEG2-CH₂COOH to an alkyne-containing molecule.

Materials:

- Azido-PEG2-CH₂COOH

- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Solvent (e.g., PBS, water, DMSO/water mixture)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azido-PEG2-CH₂COOH in DMSO or water.
 - Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
 - Prepare a 20 mM stock solution of CuSO_4 in water.
 - Prepare a 100 mM stock solution of THPTA or TBTA ligand in water or DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-containing molecule and a molar excess (typically 1.5-3 equivalents) of Azido-PEG2-CH₂COOH in your chosen reaction buffer (e.g., PBS).
 - Add the THPTA/TBTA ligand to the reaction mixture, followed by the CuSO_4 solution. Vortex briefly to mix. The ligand to copper ratio is typically 2:1 to 5:1 to stabilize the Cu(I) ion.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants should be in the low millimolar range.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.
- Purification:
 - Upon completion, the conjugated product can be purified from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Amine Conjugation via EDC/HATU Coupling

This protocol outlines the conjugation of the carboxylic acid moiety of Azido-PEG2-CH2COOH to a primary amine-containing molecule.

Materials:

- Azido-PEG2-CH2COOH
- Amine-containing molecule of interest
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Base (e.g., Diisopropylethylamine - DIPEA)
- Purification system (e.g., silica gel chromatography, HPLC)

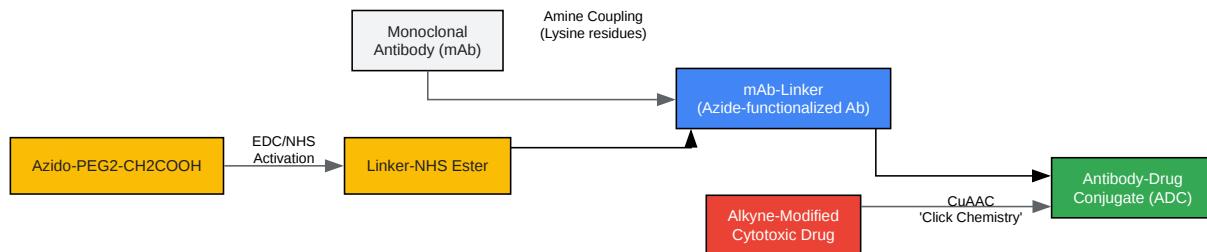
Procedure:

- Activation of Carboxylic Acid:

- Dissolve Azido-PEG2-CH₂COOH (1 equivalent) in anhydrous DMF or DCM.
- Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution. If using HATU (1.2-1.5 equivalents), a separate activator like NHS is not needed.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS-ester intermediate.
- Coupling Reaction:
 - In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM.
 - Add DIPEA (2-3 equivalents) to the amine solution.
 - Slowly add the activated Azido-PEG2-CH₂COOH solution to the amine solution.
 - Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or TLC.
- Work-up and Purification:
 - Once the reaction is complete, the solvent can be removed under reduced pressure.
 - The crude product is then purified using an appropriate method, such as silica gel chromatography or preparative HPLC, to yield the desired amide conjugate.

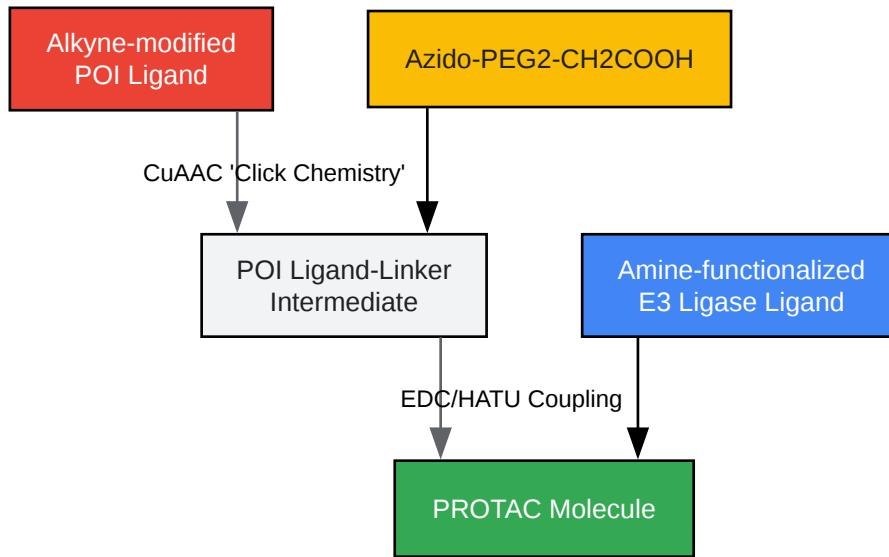
Mandatory Visualizations

Synthesis of an Antibody-Drug Conjugate (ADC)

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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using Azido-PEG2-CH2COOH.

Synthesis of a PROTAC

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Caption: Synthesis workflow for a PROTAC molecule using Azido-PEG2-CH2COOH.

Applications in Drug Development

The bifunctional nature of Azido-PEG2-CH2COOH makes it an invaluable tool in the development of complex biologics and targeted therapies.

- Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach the linker to amine residues (e.g., lysine) on a monoclonal antibody. The azide group is then available for the highly specific and efficient "click" conjugation of a potent cytotoxic drug that has been modified with an alkyne group.
- PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Azido-PEG2-CH₂COOH can serve as the linker connecting the target protein ligand to the E3 ligase ligand. The orthogonal reactivity of the azide and carboxylic acid groups allows for a controlled, stepwise synthesis of the PROTAC molecule.
- Bioconjugation and Surface Modification: This linker is also used for labeling proteins, nucleic acids, and other biomolecules. The PEG spacer enhances the water solubility and can reduce the immunogenicity of the resulting conjugate. Furthermore, it can be used to functionalize nanoparticles and other surfaces for targeted drug delivery applications.

Handling and Storage

Storage:

- Pure form: Store at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for shorter periods (up to 2 years).
- In solvent: Prepare solutions fresh. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Handling:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Azido compounds can be energetic. While this molecule has a high carbon-to-nitrogen ratio, imparting greater stability, avoid exposure to excessive heat, shock, or strong reducing

agents which could lead to the release of nitrogen gas.

This guide provides a foundational understanding of Azido-PEG2-CH2COOH for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the specific product's safety data sheet (SDS) for comprehensive safety information.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com